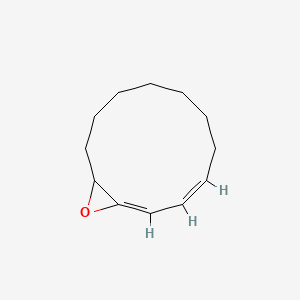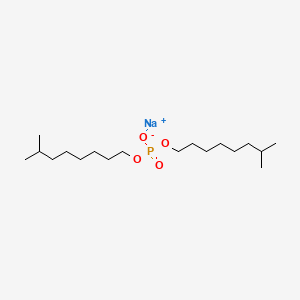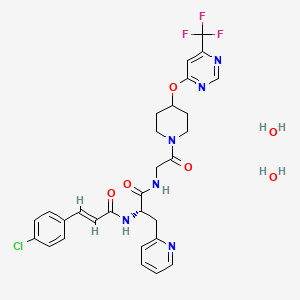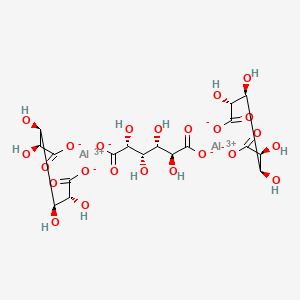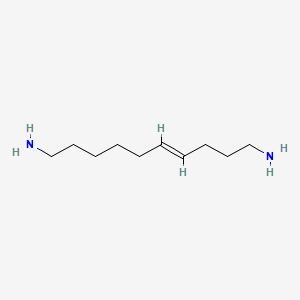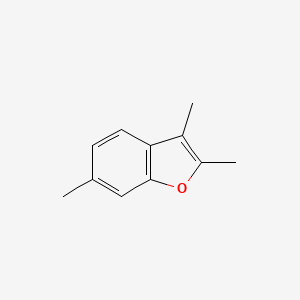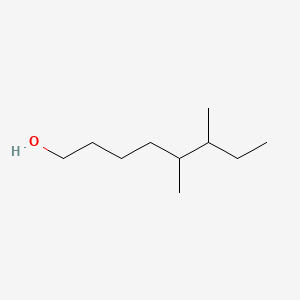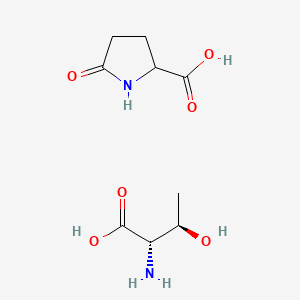
Einecs 285-858-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This inventory was established to identify and regulate chemical substances that were commercially available during that period.
Vorbereitungsmethoden
The preparation of Einecs 285-858-6 involves various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to maintain consistent quality and quantity of the compound.
Analyse Chemischer Reaktionen
Einecs 285-858-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents, resulting in the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. They can include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Einecs 285-858-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study its effects on biological systems, including its interactions with enzymes and other biomolecules.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials, including polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Einecs 285-858-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific receptors or enzymes, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, including signal transduction, metabolic processes, and gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Einecs 285-858-6 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as Einecs 203-770-8 (amyl nitrite) and Einecs 234-985-5 (bismuth tetroxide).
Uniqueness: The unique properties of this compound, such as its specific reactivity and applications, distinguish it from other compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
85153-74-8 |
|---|---|
Molekularformel |
C9H16N2O6 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C4H9NO3/c7-4-2-1-3(6-4)5(8)9;1-2(6)3(5)4(7)8/h3H,1-2H2,(H,6,7)(H,8,9);2-3,6H,5H2,1H3,(H,7,8)/t;2-,3+/m.1/s1 |
InChI-Schlüssel |
DJKGCEGBSKHVHU-RCROYASPSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N)O.C1CC(=O)NC1C(=O)O |
Kanonische SMILES |
CC(C(C(=O)O)N)O.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


